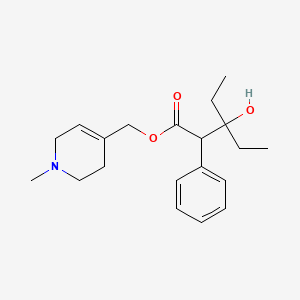
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester is a complex organic compound with a unique structure. This compound is an ester derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. The compound’s structure includes a valeric acid backbone with additional functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester typically involves esterification reactions. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction can be carried out under mild conditions using a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this ester may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The oxo process, which involves the hydroformylation of alkenes followed by oxidation, is a common method for producing valeric acid derivatives .
化学反应分析
Types of Reactions
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
科学研究应用
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with cellular receptors or enzymes to exert its effects .
相似化合物的比较
Similar Compounds
Butyric acid: A shorter-chain carboxylic acid with similar chemical properties.
Hexanoic acid: A longer-chain carboxylic acid with similar functional groups.
Isovaleric acid: An isomer of valeric acid with a branched structure.
属性
CAS 编号 |
102612-63-5 |
|---|---|
分子式 |
C20H29NO3 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 3-ethyl-3-hydroxy-2-phenylpentanoate |
InChI |
InChI=1S/C20H29NO3/c1-4-20(23,5-2)18(17-9-7-6-8-10-17)19(22)24-15-16-11-13-21(3)14-12-16/h6-11,18,23H,4-5,12-15H2,1-3H3 |
InChI 键 |
CYXOVRQCXRPCQM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C(C1=CC=CC=C1)C(=O)OCC2=CCN(CC2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



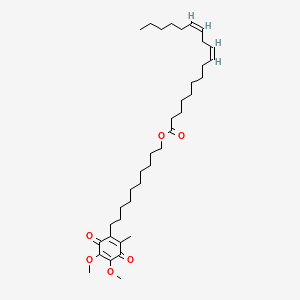
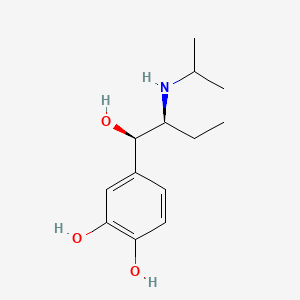
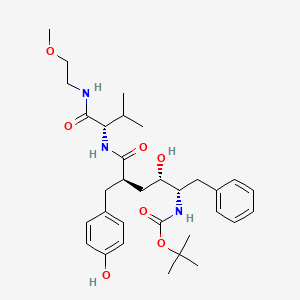

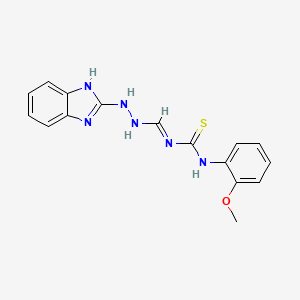
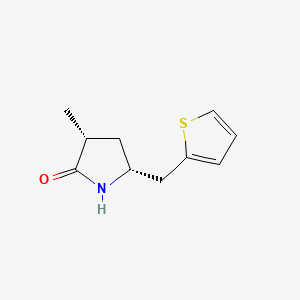

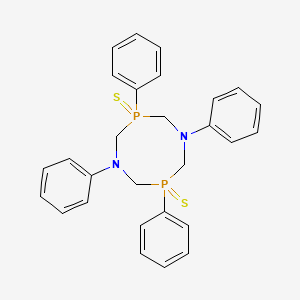
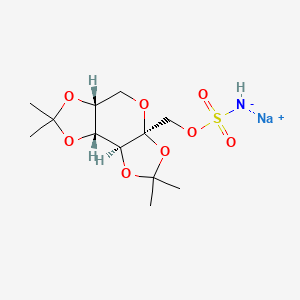
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
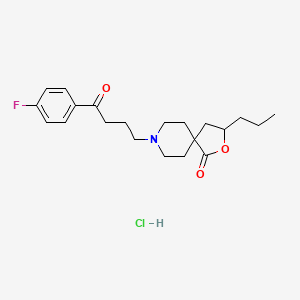
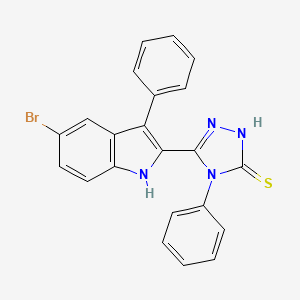
![methyl 8-(bromomethyl)-2-methyl-4-(piperidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12757280.png)
